molecular formula C12H18N6O3 B1679872 Puromycin aminonucleoside CAS No. 58-60-6

Puromycin aminonucleoside

Numéro de catalogue B1679872
Numéro CAS: 58-60-6
Poids moléculaire: 294.31 g/mol
Clé InChI: RYSMHWILUNYBFW-GRIPGOBMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Puromycin aminonucleoside (PAN) is the aminonucleoside portion of the antibiotic puromycin . It is a reversible inhibitor of dipeptidyl-peptidase II and cytosol alanyl aminopeptidase that induces apoptosis in mesangial cells (MCs) accompanied by declined cell viability and enhanced inflammatory response . It is also a semi-synthetic derivative of puromycin which lacks the methoxyphenylalanyl moiety .


Physical And Chemical Properties Analysis

Puromycin aminonucleoside is a powder that is soluble in water at 50 mg/mL . Its molecular weight is 294.31 .

Applications De Recherche Scientifique

Selection Marker in Genetic Engineering

Puromycin aminonucleoside is widely used as a selection marker for cell lines that have been genetically engineered to express a resistance transgene. This application is crucial in molecular biology and genetic engineering research for maintaining cultures of cells that contain the desired genetic modification .

Probe for Protein Synthesis

It serves as an invaluable probe for protein synthesis across various model systems, including purified ribosomes, cell-free translation systems, intact cultured cells, and even whole animals. This allows researchers to study the intricacies of protein synthesis and the effects of various interventions on this fundamental biological process .

Nephrology Research

In nephrology, Puromycin aminonucleoside is used to study focal and segmental glomerulosclerosis and to induce nephrosis in rats. This has implications for understanding kidney diseases and developing potential treatments .

Study of Glomerular Disease

Researchers use this compound to study human glomerular disease, as well as glomerular function and morphology. It helps in understanding the pathophysiology of kidney diseases and testing therapeutic interventions .

Endothelial Glycosaminoglycan Synthesis

This compound is also used to probe endothelial glycosaminoglycan synthesis in cultured glomerular endothelial cells and their relation to cell permeability. This application is significant in vascular biology and can contribute to the development of treatments for vascular diseases .

Modeling Glomerular Disease

Puromycin aminonucleoside is employed as a nephrotoxin to induce acute glomerular damage in kidney organoids derived from induced pluripotent stem cells (iPSCs). This modeling is essential for studying kidney injuries and diseases at a cellular level .

Mécanisme D'action

Target of Action

Puromycin aminonucleoside primarily targets the ribosome , a cellular machinery responsible for protein synthesis . It mimics the 3’ end of aminoacylated tRNAs that participate in the delivery of amino acids to elongating ribosomes . It also inhibits dipeptidyl-peptidase II (a serine peptidase) and cytosol alanyl aminopeptidase (a metallopeptidase) .

Mode of Action

Puromycin aminonucleoside inhibits protein synthesis by ribosome-catalyzed incorporation into the C-terminus of elongating nascent chains, blocking further extension and resulting in premature termination of translation . The 3’ position of the molecule contains an amide linkage instead of the normal ester linkage of tRNA, making the molecule much more resistant to hydrolysis and effectively stopping the ribosome .

Biochemical Pathways

The primary biochemical pathway affected by puromycin aminonucleoside is protein synthesis . By causing premature termination of translation, it disrupts the normal process of protein synthesis . This disruption can lead to a variety of downstream effects, including upregulation of immune response, inflammation, and cell-death-related processes .

Pharmacokinetics

It is known that the compound is toxic to both prokaryotic and eukaryotic cells, resulting in significant cell death at appropriate doses .

Result of Action

The primary result of puromycin aminonucleoside’s action is the inhibition of protein synthesis , leading to premature termination of translation . This can cause significant cellular damage, including the disruption of glomerular and tubular structures within kidney organoids . It can also induce kidney injury mediated by an intertwined network of inflammation, cytoskeletal re-arrangement, DNA damage, apoptosis, and cell death .

Action Environment

The action of puromycin aminonucleoside can be influenced by various environmental factors. For instance, it has been used to induce acute glomerular damage and model glomerular disease in kidney organoids . The specific environmental conditions under which these organoids are cultured could potentially influence the compound’s action, efficacy, and stability.

Safety and Hazards

When handling Puromycin aminonucleoside, it is advised to avoid breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas .

Orientations Futures

Puromycin aminonucleoside has been used in research to induce acute glomerular damage and to model glomerular disease . It has also been used in the study of TRPC5 inhibition in puromycin aminonucleoside-treated rats, human iPSC-derived podocytes, and kidney organoids . These studies suggest that Puromycin aminonucleoside will continue to be a valuable tool in nephrology research.

Propriétés

IUPAC Name

(2R,3R,4S,5S)-4-amino-2-[6-(dimethylamino)purin-9-yl]-5-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6O3/c1-17(2)10-8-11(15-4-14-10)18(5-16-8)12-9(20)7(13)6(3-19)21-12/h4-7,9,12,19-20H,3,13H2,1-2H3/t6-,7-,9-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYSMHWILUNYBFW-GRIPGOBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC=NC2=C1N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7037264
Record name Puromycin aminonucleoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7037264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Puromycin aminonucleoside

CAS RN

58-60-6
Record name Aminonucleoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Puromycin aminonucleoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058606
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine, 3'-amino-3'-deoxy-N,N-dimethyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Puromycin aminonucleoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7037264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3'-amino-3'-deoxy-N,N-dimethyladenosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.000.353
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PUROMYCIN AMINONUCLEOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Q580U88V8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Puromycin aminonucleoside
Reactant of Route 2
Puromycin aminonucleoside
Reactant of Route 3
Puromycin aminonucleoside
Reactant of Route 4
Puromycin aminonucleoside
Reactant of Route 5
Puromycin aminonucleoside
Reactant of Route 6
Puromycin aminonucleoside

Q & A

Q1: What is the primary target of puromycin aminonucleoside in the kidney?

A1: Puromycin aminonucleoside primarily targets podocytes, the specialized cells lining the glomerular capillaries responsible for maintaining the filtration barrier in the kidney [, , , , , , ].

Q2: How does puromycin aminonucleoside affect podocytes?

A2: PAN induces various structural and functional changes in podocytes, including:

  • Foot Process Effacement: PAN causes the flattening and fusion of podocyte foot processes, leading to a disruption of the slit diaphragm, a critical component of the glomerular filtration barrier [, , , , ]. This disruption contributes to the development of proteinuria, a hallmark of nephrotic syndrome.
  • Cytoskeletal Disruption: PAN disrupts the actin cytoskeleton of podocytes, affecting their shape, adhesion, and overall function [, ]. This disruption further contributes to foot process effacement and proteinuria.
  • Apoptosis: Research suggests that PAN can induce apoptosis (programmed cell death) in podocytes, potentially contributing to the loss of these cells and the progression of glomerular damage [, , , , ].
  • Oxidative Stress: PAN is believed to increase oxidative stress in podocytes [, , , ]. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, can damage cellular components and contribute to apoptosis.

Q3: Does puromycin aminonucleoside only affect podocytes?

A3: While podocytes are the primary target, research indicates that PAN can also induce changes in other renal cells, including:

  • Glomerular Endothelial Cells: PAN can cause apoptosis in glomerular endothelial cells, contributing to the overall glomerular damage [].
  • Tubular Epithelial Cells: Studies indicate PAN can lead to tubular injury and dysfunction, potentially contributing to the overall decline in renal function observed in PAN-induced nephrosis [, , , ].

Q4: How does the effect of puromycin aminonucleoside on renal cells translate to the clinical manifestations of nephrotic syndrome?

A4: The damage to podocytes, particularly foot process effacement, leads to increased permeability of the glomerular filtration barrier. This allows proteins, primarily albumin, to leak into the urine, resulting in proteinuria, a defining characteristic of nephrotic syndrome. The loss of albumin in the urine contributes to hypoalbuminemia (low blood albumin levels) []. As the disease progresses, the combined damage to podocytes, other glomerular cells, and potentially tubular cells contributes to a decline in renal function, evidenced by decreased glomerular filtration rate and impaired ability to concentrate urine [, , , ].

Q5: What is the molecular formula and weight of puromycin aminonucleoside?

A5: The molecular formula of puromycin aminonucleoside is C22H29N7O5, and its molecular weight is 471.52 g/mol.

Q6: What is known about the absorption, distribution, metabolism, and excretion of puromycin aminonucleoside in rats?

A6: While detailed pharmacokinetic studies are limited, research indicates that PAN is rapidly absorbed after injection in rats []. The compound is distributed to various tissues, including the kidney. The exact metabolic pathways of PAN are not fully understood.

Q7: What are the common in vivo models used to study puromycin aminonucleoside-induced nephrosis?

A7: Rats, particularly Sprague-Dawley rats, are the most common in vivo model for PAN-induced nephrosis [, , , , , , , , , , , , , ]. Researchers administer PAN to rats, typically through a single intravenous injection or multiple subcutaneous injections, to induce a nephrotic syndrome closely resembling minimal change disease in humans [, , ].

Q8: Are there in vitro models to study puromycin aminonucleoside effects?

A8: Yes, researchers have developed in vitro models using cultured podocytes to study the direct effects of PAN on these cells [, , ]. These models are useful for investigating specific cellular and molecular mechanisms involved in PAN-induced podocyte injury.

Q9: Can the effects of puromycin aminonucleoside be modulated in experimental models?

A9: Yes, studies have shown that various interventions can influence the course of PAN-induced nephrosis in rats:

  • Antioxidants: Administration of antioxidants, such as vitamin E and probucol, has demonstrated protective effects against renal injury in chronic PAN models [, , ].
  • Angiotensin-Converting Enzyme (ACE) Inhibitors: Research on the effects of ACE inhibitors, like enalapril and captopril, on PAN-induced nephrosis has yielded mixed results. Some studies found a reduction in proteinuria with ACE inhibitors, while others did not observe significant benefits on the overall disease progression [, ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.